

An In-depth Technical Guide to 1-(4-sec-butylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Sec-butylphenyl)ethanone

Cat. No.: B155789

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-(4-sec-butylphenyl)ethanone**, a key chemical intermediate. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its applications within the scientific and pharmaceutical industries.

Chemical Identity and Molecular Structure

1-(4-sec-butylphenyl)ethanone is an aromatic ketone characterized by a sec-butyl group and an acetyl group attached to a benzene ring at the para position. This substitution pattern is crucial to its reactivity and utility as a building block in organic synthesis.

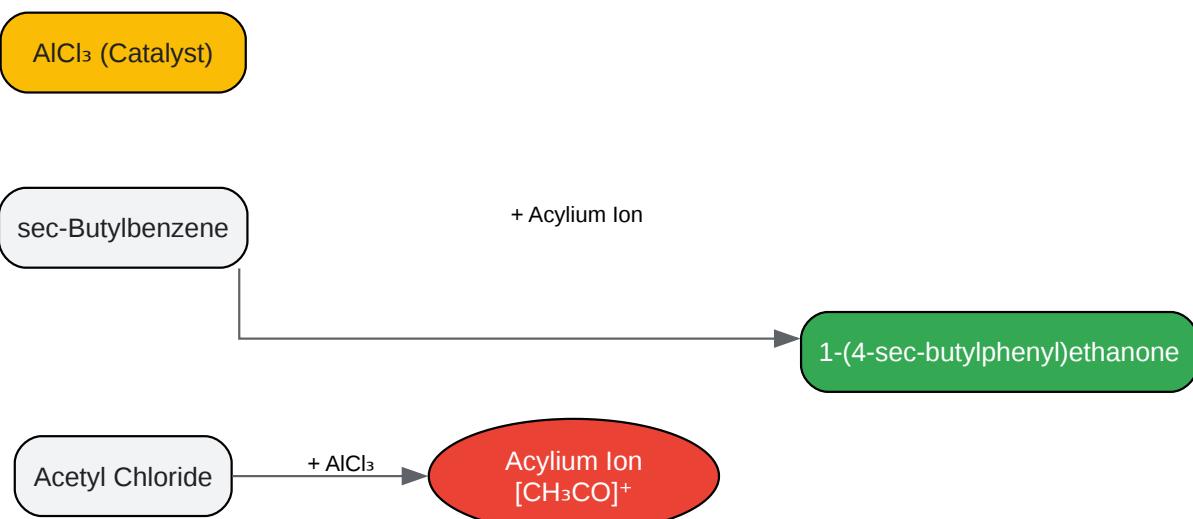
The definitive identifiers and molecular properties of this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₆ O	[1] [2]
Molecular Weight	176.26 g/mol	[1]
IUPAC Name	1-(4-butan-2-ylphenyl)ethanone	
CAS Number	7645-81-0	[1]
Synonyms	p-sec-Butylacetophenone, 4-sec-Butylacetophenone, 1-[4-(Butan-2-yl)phenyl]ethan-1-one, 1-(4-(Sec-butyl)phenyl)ethan-1-one	[1]

Physicochemical and Spectroscopic Characterization

While specific experimental values for properties like boiling and melting points are not extensively documented in readily available literature, the compound is known to be a liquid at standard conditions. Its structural isomer, 1-(4-tert-butylphenyl)ethanone, provides some comparative context, though direct extrapolation should be done with caution.

Spectroscopic analysis is fundamental to confirming the identity and purity of **1-(4-sec-butylphenyl)ethanone**. Key expected spectral features would include:


- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically appearing around 1685 cm⁻¹. Aromatic C-H and C=C stretching bands, along with aliphatic C-H stretching from the butyl and acetyl groups, would also be prominent.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the sec-butyl group, with characteristic splitting patterns and chemical shifts.

- ^{13}C NMR would reveal unique signals for the carbonyl carbon, the aromatic carbons (with symmetry-dependent variations), and the aliphatic carbons of the sec-butyl and acetyl groups.
- Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve cleavage at the benzylic position of the sec-butyl group and alpha-cleavage adjacent to the carbonyl group.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing **1-(4-sec-butylphenyl)ethanone** is the Friedel-Crafts acylation of sec-butylbenzene.[3][4][5] This electrophilic aromatic substitution reaction provides a high-yield pathway to aryl ketones.

The underlying mechanism involves the generation of a highly electrophilic acylium ion from an acylating agent (typically acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl_3).[5] The sec-butylbenzene then acts as a nucleophile, attacking the acylium ion to form the desired ketone.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol Outline:

- Catalyst Suspension: Anhydrous aluminum chloride is suspended in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere and cooled in an ice bath.
- Acylium Ion Formation: Acetyl chloride is added dropwise to the stirred suspension, maintaining a low temperature.
- Aromatic Substrate Addition: sec-Butylbenzene is then added slowly to the reaction mixture.
- Reaction Progression: The mixture is stirred, allowing it to slowly warm to room temperature to ensure the reaction proceeds to completion.
- Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.
- Workup and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified, typically by vacuum distillation, to yield pure **1-(4-sec-butylphenyl)ethanone**.

Applications in Research and Development

1-(4-sec-butylphenyl)ethanone serves as a valuable intermediate in several areas of chemical and pharmaceutical research.

- Pharmaceutical Synthesis: It is a known impurity and a potential starting material or intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to precursors of drugs like Ibuprofen highlights its relevance in pharmaceutical process chemistry.[1][6]
- Fine Chemicals: As a substituted acetophenone, it is a versatile building block for more complex molecules in the fine and specialty chemicals industry.
- Research Applications: In a laboratory setting, it is used for research into conditions such as Alzheimer's disease, Parkinson's disease, and in the development of new analgesics.[7] Its

role in these contexts is typically as a scaffold or precursor for the synthesis of novel bioactive compounds.

Safety and Handling

While a specific, comprehensive safety data sheet for **1-(4-sec-butylphenyl)ethanone** is not universally available, data from its isomers and structurally related compounds provide essential guidance for safe handling.

- Physical Hazards: The compound is likely a combustible liquid.^[8] It should be kept away from heat, sparks, open flames, and other ignition sources.^{[9][10]}
- Health Hazards: It is presumed to be a skin and eye irritant.^[9] Inhalation of vapors should be avoided.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is required.^[9] Work should be conducted in a well-ventilated area or under a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[8][9]}
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.^{[8][9]}

References

- PubChem. (n.d.). Ethanone, 1-(4-butylphenyl)-. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). **1-(4-Sec-butylphenyl)ethanone**.
- British Pharmacopoeia. (2020). Safety data sheet for 4'-Isobutylacetophenone.
- SynArchive. (n.d.). Friedel-Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- PubChem. (n.d.). p-tert-Butylacetophenone. National Center for Biotechnology Information.
- MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- MolecularInfo. (n.d.). **1-(4-sec-butylphenyl)ethanone** molecular information.

- Molbase. (n.d.). **1-(4-sec-butylphenyl)ethanone**.
- PharmaCompass. (n.d.). 1-(4-Isobutylphenyl)ethanone.
- National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(4-sec-butylphenyl)ethanone-Molbase [molbase.com]
- 3. synarchive.com [synarchive.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. 1-(4-Isobutylphenyl)ethanone # | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. clinivex.com [clinivex.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. fishersci.com [fishersci.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-sec-butylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155789#1-4-sec-butylphenyl-ethanone-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com